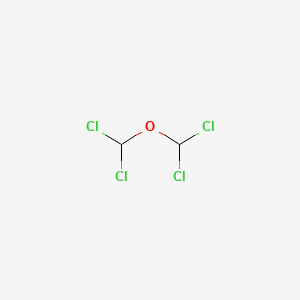

Bis(dichloromethyl) ether

Description

Historical Context of Research and Development

The synthesis of bis(dichloromethyl) ether can be achieved through several methods. One notable process involves the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid. orgsyn.org Another method is the chlorination of methyl ether or chloromethyl methyl ether using chlorine or sulfuryl chloride. orgsyn.org

Historically, related chloroalkyl ethers like bis(chloromethyl) ether (BCME) saw use as chemical intermediates in the production of various polymers, resins, and textiles. nih.govwikipedia.orgeinsteinmed.edu For instance, BCME was utilized for crosslinking cellulose (B213188) and in the manufacture of ion-exchange resins. nih.govwikipedia.orgeinsteinmed.edu However, due to the recognized carcinogenic properties of compounds like BCME, industrial production was largely halted in many countries by the early 1980s. wikipedia.org In the United States, for example, the production of BCME ceased in 1982. wikipedia.org

Evolution of Academic Inquiry into this compound

Academic inquiry into this compound has been significantly influenced by the properties of related α-chloroalkyl ethers. The high reactivity of these compounds is a central theme in their study. This compound is a strong alkylating agent, a characteristic attributed to the electron-withdrawing effects of the chlorine atoms, which makes the carbon atoms susceptible to nucleophilic attack. This reactivity is a key area of investigation, as it governs the compound's potential applications in chemical synthesis and also underlies its biological activity.

Research has focused on understanding the compound's structure and how it compares to other chloroalkyl ethers. While specific crystallographic data for this compound are limited, its molecular geometry is understood to align with general trends for ethers and chloroalkyl ethers, featuring a C-O-C bond angle of approximately 110°. The molecule is symmetrical, which minimizes steric hindrance.

A significant aspect of the academic study of this compound and related compounds has been their reactivity with water. These compounds undergo rapid hydrolysis. For instance, bis(chloromethyl) ether reacts with water or moist air to form formaldehyde (B43269) and hydrogen chloride. nih.govnj.gov This hydrolytic instability is an important consideration in both its handling and its environmental fate. canada.ca

Current Research Frontiers and Unresolved Questions Pertaining to the Compound

Current research involving this compound is primarily confined to laboratory-scale investigations due to the cessation of large-scale industrial production. The compound's utility as a reagent in chemical research continues to be an area of interest. chemicalbook.com For example, its bifunctional nature makes it a potential candidate for use as a crosslinking agent in specialized synthetic applications.

One of the ongoing areas of research for related compounds like bis(chloromethyl) ether has been in the synthesis of other molecules. For instance, it has been used as a linker in the synthesis of certain nerve agent antidotes. wikipedia.orgresearchgate.net This suggests that this compound could potentially serve a similar role in targeted organic synthesis, a possibility that warrants further exploration.

Unresolved questions primarily revolve around fully characterizing its reaction mechanisms with a wider array of nucleophiles and substrates. A deeper understanding of its reactivity could unveil new synthetic methodologies. Furthermore, while the carcinogenic properties of the related compound bis(chloromethyl) ether are well-documented, a more detailed understanding of the specific mechanisms of action for this compound itself remains a subject for further toxicological investigation. cdc.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂H₂Cl₄O nih.gov |

| IUPAC Name | dichloro(dichloromethoxy)methane nih.gov |

| CAS Number | 20524-86-1 nih.gov |

| Molar Mass | 183.8 g/mol nih.gov |

| Appearance | Colorless liquid nih.govosha.gov |

| Odor | Suffocating, pungent odor nih.govosha.gov |

| Boiling Point | 106 °C (for the related bis(chloromethyl) ether) wikipedia.org |

| Melting Point | -41.5 °C (for the related bis(chloromethyl) ether) wikipedia.org |

| Solubility in water | Reacts wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro(dichloromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYGSMOFSFOEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339727 | |

| Record name | Bis(dichloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20524-86-1 | |

| Record name | Bis(dichloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of Bis Dichloromethyl Ether

Industrial Synthesis Approaches for Bis(dichloromethyl) Ether Production

Historically, this compound was produced on an industrial scale for various applications, though this has been curtailed due to its carcinogenic properties.

Production via Paraformaldehyde and Chlorosulfonic Acid/Sulfuric Acid Systems

A primary industrial method for synthesizing this compound involves the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid. wikipedia.orgknowde.com This process is typically conducted under controlled cooling, with temperatures maintained between 26-28 °C. nih.gov Another variation of this method involves suspending paraformaldehyde in concentrated hydrochloric acid and gradually adding chlorosulfonic acid while maintaining a temperature of about 0 to 10°C. google.comchemicalbook.com The molar proportions of the reactants are crucial for the successful synthesis of the ether. google.com

Laboratory-Scale Synthesis Techniques for this compound

In a laboratory setting, this compound can be prepared through several methods. One common procedure involves the reaction of paraformaldehyde with concentrated hydrochloric acid and chlorosulfonic acid in an ice bath to control the temperature. orgsyn.org Another approach includes the saturation of a paraformaldehyde solution in cold sulfuric acid with hydrogen chloride. inchem.org

Inadvertent Formation Mechanisms of this compound

The unintended formation of this compound is a significant concern in several chemical processes.

By-product Generation in the Blanc Chloromethylation Reaction

This compound is a known by-product of the Blanc chloromethylation reaction. wikipedia.orgknowde.comlibretexts.org This reaction introduces a chloromethyl group to an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.orgdamascusuniversity.edu.syjk-sci.com The formation of the carcinogenic this compound as a side product is a notable disadvantage of this reaction, particularly for industrial applications. libretexts.orgwikipedia.org

Occurrence as an Impurity in Chloromethyl Methyl Ether Syntheses

Technical grade chloromethyl methyl ether (CMME) can contain this compound as an impurity, with concentrations ranging from 1% to 8%. inchem.orgchemicalbook.comsmolecule.com This impurity can arise from the decomposition products of CMME itself, which can then react to form this compound. inchem.org The synthesis of CMME from formaldehyde, methanol, and hydrogen chloride can also produce small amounts of this compound. inchem.orgorgsyn.org Processes have been developed to produce CMME with reduced levels of this impurity. google.com

Formation in Polar and Nonpolar Condensed Phases

The formation of bis(chloromethyl) ether (BCME) has been studied in both polar and nonpolar condensed phases. cdc.gov The reaction to form BCME can occur in the gaseous and liquid phases from its precursors, formaldehyde and chloride ions. nih.gov This process is favored under conditions of very low pH and/or a very low water content. nih.gov Research indicates that the mechanisms of BCME formation have been investigated in both polar and nonpolar condensed phases, with activation energies being a subject of these studies. cdc.gov In one study, the concentration of BCME in the headspace above formalin slurries containing Friedel-Crafts (chloride) salts was found to range from 0.99 to 7.1 mg/m³. inchem.org

By-product Formation in Industrial Waste Stream Chlorination

Bis(chloromethyl) ether can be formed as a by-product during the chlorination of industrial waste streams that contain ethylene (B1197577) or propylene. inchem.orgiupac.org It is also a known impurity in technical grade chloromethyl methyl ether, arising from the reaction of formaldehyde and concentrated hydrochloric acid. wikipedia.org The industrial production of chloromethyl ethers, including bis(chloromethyl) ether, largely ceased in most countries by the early 1980s due to its carcinogenic properties. wikipedia.org In the past, it was produced industrially from paraformaldehyde and a mixture of chlorosulfonic acid and sulfuric acid. wikipedia.org

Methodological Strategies for Minimizing this compound Formation

Optimization of α-Halo Ether Synthesis from Symmetric Aliphatic Acetals

To minimize the formation of the highly carcinogenic bis(chloromethyl) ether, alternative methods for the synthesis of α-halo ethers have been developed. orgsyn.orgorgsyn.org Traditional methods involving methanol, formaldehyde, and hydrogen chloride resulted in substantial amounts of bis(chloromethyl) ether as a byproduct that is difficult to separate. orgsyn.orgorgsyn.org

More recent and preferred procedures utilize an exchange reaction between a symmetric aliphatic acetal, such as dimethoxymethane, and a halide donor, catalyzed by a protic acid or, more effectively, a Lewis acid like a zinc(II) salt. orgsyn.orgorgsyn.org The use of catalytic zinc(II) salts, such as ZnBr₂, Zn(OTf)₂, and Zn(OAc)₂, significantly accelerates the reaction, which is typically complete in one to four hours without the need for external heating. orgsyn.org This method is effective for a range of symmetric aliphatic acetals and halide donors, including acid halides and thionyl chloride. orgsyn.orgorgsyn.org The resulting α-halo ether solutions can often be used directly in subsequent reactions, and any excess carcinogenic haloalkyl ether is destroyed during the workup process, minimizing exposure. researchgate.net

Table 1: Synthesis of α-Halo Ethers from Symmetric Acetals

| Acetal | Halide Source | Catalyst (mol%) | Time (h) | Product |

|---|---|---|---|---|

| Dimethoxymethane | Acetyl chloride | ZnBr₂ (0.01) | 1-4 | Chloromethyl methyl ether |

| Diethoxymethane | Acetyl chloride | ZnBr₂ (0.01) | 1-4 | 1-Chloroethyl ethyl ether |

| Dibutoxymethane | Acetyl chloride | ZnBr₂ (0.01) | 1-4 | 1-Chlorobutyl butyl ether |

This table is based on information from Organic Syntheses, which describes a general procedure. Specific yields were not provided in the referenced text. orgsyn.orgorgsyn.org

This optimized methodology provides a safer and more efficient route to α-halo ethers while significantly reducing the formation of this compound.

Reactivity and Mechanistic Investigations of Bis Dichloromethyl Ether

Electrophilic Character and Alkylation Mechanisms

The reactivity of bis(dichloromethyl) ether is fundamentally governed by its electronic structure, which renders it a potent bifunctional electrophile.

Molecular Basis of Alkylating Agent Activity

The high electrophilic character of this compound, C₂H₂Cl₄O, is a direct consequence of the molecular architecture. The molecule can be described as an oxygen atom flanked by two dichloromethyl (-CHCl₂) groups. The primary factors contributing to its alkylating ability are:

Inductive Effects: Each dichloromethyl group contains two highly electronegative chlorine atoms. These atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the central carbon atom of the dichloromethyl group. This creates a significant partial positive charge (δ+) on the carbon, making it highly susceptible to attack by nucleophiles.

Oxygen Atom Influence: The central ether oxygen atom can participate in resonance stabilization of a carbocationic intermediate that may form upon the departure of a chloride ion. This α-ether effect, common in chloroalkyl ethers, facilitates the formation of a stabilized oxocarbenium ion ([R-O=CHCl]⁺), which is a highly reactive electrophilic species.

Bifunctionality: The presence of two independent dichloromethyl ether functionalities allows the molecule to act as a bifunctional alkylating agent, capable of forming two separate covalent bonds, which is key to its role in crosslinking.

Compared to the related compound bis(chloromethyl) ether (BCME, ClCH₂OCH₂Cl), this compound is expected to exhibit modified reactivity due to the presence of four chlorine atoms instead of two. The increased electron-withdrawing nature of the -CHCl₂ groups makes the carbon centers more electrophilic than those in BCME.

Interaction with Nucleophilic Centers in Organic Substrates

As a strong electrophile, this compound readily reacts with a variety of nucleophiles. While specific documented examples for this ether are scarce, its reaction pathways can be inferred from analogous reagents like dichloromethyl methyl ether (Cl₂CHOCH₃). wikipedia.org The interaction mechanism typically involves nucleophilic substitution at the electrophilic carbon centers.

Common classes of nucleophiles expected to react with this compound include:

Aromatic Compounds: In the presence of a Lewis acid catalyst (e.g., SnCl₄, TiCl₄), this compound can participate in Friedel-Crafts-type reactions with electron-rich aromatic substrates. The dichloromethyl group acts as a masked formyl group. Upon reaction with the aromatic ring, subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate would yield a formyl group (-CHO). Given its bifunctional nature, the compound could theoretically be used to introduce two aldehyde groups onto one or more aromatic substrates.

Alcohols and Phenols: These nucleophiles can attack the electrophilic carbon, displacing a chloride ion to form acetal-like structures.

Amines: Primary and secondary amines can react as nucleophiles to form N,O-acetals or other complex products.

Organometallic Reagents: Strong nucleophiles like Grignard reagents or organolithium compounds would likely react, though the complexity of having four chlorine atoms could lead to multiple side reactions.

The general mechanism for these interactions can proceed via an Sₙ1-like or Sₙ2-like pathway. An Sₙ1-like mechanism involves the initial, rate-limiting departure of a chloride ion to form the stabilized oxocarbenium ion, which is then rapidly attacked by the nucleophile. An Sₙ2-like mechanism would involve a direct, concerted attack by the nucleophile, displacing a chloride ion without the formation of a discrete cationic intermediate. The exact pathway would depend on the reaction conditions, solvent, and the nature of the nucleophile.

Crosslinking Reactions Induced by this compound

The bifunctionality of this compound makes it a potential crosslinking agent for various polymers, a role historically filled by the related compound bis(chloromethyl) ether. masterorganicchemistry.com

Mechanisms of Polymer Crosslinking

The primary mechanism for crosslinking polymers with this compound is through electrophilic alkylation reactions, connecting two different polymer chains. For polymers containing aromatic rings, such as polystyrene, the mechanism is a dielectrophilic Friedel-Crafts alkylation.

The process can be visualized as follows:

Activation: A Lewis acid catalyst activates one of the dichloromethyl groups, enhancing its electrophilicity.

First Alkylation: The activated ether reacts with a nucleophilic site (e.g., a phenyl group) on one polymer chain, forming a covalent bond and releasing HCl.

Second Alkylation: The second dichloromethyl group on the same molecule then reacts with a nucleophilic site on a different polymer chain.

Crosslink Formation: This sequence creates a stable ether-based bridge (-CH(O)CH-) connecting the two polymer chains. This network of crosslinks transforms the polymer from a soluble, thermoplastic material into an insoluble, thermoset material with increased rigidity and thermal stability.

A German patent suggests the potential for bis-dichloromethyl ether to be used in reactions involving macroporous, crosslinked polymers, further implying its role as a crosslinking agent. google.com

Specific Applications in Resin and Polymer Synthesis

While its use has been largely discontinued (B1498344) due to safety concerns, this compound and its analogues have been employed as chemical intermediates in the synthesis of polymers and resins. Historical applications for the closely related bis(chloromethyl) ether include the manufacturing of ion-exchange resins. taylorandfrancis.comchemister.ruresearchgate.net In this context, a bifunctional crosslinker like this compound could be used to crosslink polystyrene beads, which are then functionalized to create the ion-exchange sites. The degree of crosslinking is a critical parameter that determines the resin's physical properties, such as pore size, swelling capacity, and mechanical strength.

Advanced Organic Transformations Utilizing this compound

Detailed studies on advanced organic transformations utilizing this compound are not widely reported. However, its structure suggests potential applications as a specialized bifunctional reagent. One study noted the formation of this compound during the photocatalytic conversion of methane (B114726) in the presence of chlorine species, although its subsequent reactivity was not explored. chinesechemsoc.orgresearchgate.net

Based on the reactivity of its functional groups, several advanced applications can be proposed:

Synthesis of Dialdehydes: It could serve as a "diformylating" equivalent for aromatic substrates. Reaction with two equivalents of an aromatic compound, followed by hydrolysis, could lead to the formation of bis(aryl)methane derivatives bearing two aldehyde groups, which are valuable building blocks in materials and pharmaceutical chemistry.

Heterocycle Synthesis: Reaction with substrates containing two nucleophilic centers (e.g., diamines, diols, dithiols) could provide a direct route to the synthesis of various oxygen-containing heterocyclic systems. The ether oxygen would be incorporated into the resulting ring structure.

These potential applications remain largely speculative in the absence of dedicated research but are founded on the established principles of electrophilic reactivity demonstrated by analogous compounds. wikipedia.org

Chloromethylation of Aromatic Substrates

This compound has been recognized as an effective agent for the chloromethylation of aromatic substrates. wikipedia.org This reaction, a type of electrophilic aromatic substitution, introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. The chloromethyl group is a versatile synthetic intermediate that can be converted into a wide range of other functional groups.

The process is closely related to the Blanc chloromethylation, which traditionally uses formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. orgsyn.orgacs.org In reactions involving formaldehyde and HCl, bis(chloromethyl) ether is often formed as a byproduct and is considered a potent carcinogenic intermediate. wikipedia.orgorgsyn.org The mechanism of chloromethylation involves the generation of an electrophilic species, likely a chloromethyl carbocation or a related complex, which then attacks the electron-rich aromatic ring. acs.org The reaction typically requires a catalyst for less reactive aromatic compounds, but activated rings (e.g., those with methoxy (B1213986) groups) can react without one. acs.org

A significant side reaction in chloromethylation is the formation of diarylmethane derivatives, where the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the aromatic substrate. acs.org Factors such as higher temperatures and high concentrations of the chloromethylated product can favor this side reaction. acs.orgmdpi.com

Table 1: Examples of Aromatic Chloromethylation Reactions Note: This table presents general examples of chloromethylation. While this compound is a known agent for these reactions, specific yield data for it is scarce due to its hazardous nature, and these examples illustrate the broader reaction type.

| Aromatic Substrate | Reagents/Catalyst | Product | Reference |

| Benzene | Paraformaldehyde, HCl, ZnCl₂ | Benzyl chloride | beilstein-journals.org |

| p-Xylene | Paraformaldehyde, HCl | 1,4-Bis(chloromethyl)benzene | beilstein-journals.org |

| Resorcinol (B1680541) | Formaldehyde, HCl | Chloromethylated resorcinol intermediates | orgsyn.org |

| Polystyrene | Chloromethyl methyl ether, SnCl₄ | Chloromethylated polystyrene | mdpi.com |

Role in the Synthesis of Crown Ethers

Crown ethers are macrocyclic polyethers known for their ability to selectively bind specific cations. rsc.org Their synthesis typically involves macrocyclization reactions, often under high-dilution conditions, by reacting a diol with a dihalide or ditosylate. rsc.org

This compound, as a bifunctional electrophile, theoretically could serve as a short, flexible linker in the synthesis of small crown ethers or related macrocycles by reacting with a suitable diol. However, a review of the available scientific literature does not provide specific examples or detailed methodologies for the use of this compound in the synthesis of crown ethers. Syntheses of related structures, such as bis-benzo-15-crown-5 ether and o-xylene-capped crown ethers, utilize different bifunctional linkers like 1,2-bis(bromomethyl)benzene (B41939) or o-xylylene (B1219910) dibromide. tdl.org The high reactivity and hazardous nature of this compound may limit its utility in the controlled conditions required for macrocyclization, making other, more stable linkers preferable. wikipedia.org

Contribution to the Synthesis of Nerve Agent Antidotes

A significant application of this compound has been its use as a linker in the synthesis of certain oxime-based nerve agent antidotes. wikipedia.org These antidotes are crucial for reactivating the enzyme acetylcholinesterase (AChE) after it has been inhibited by organophosphorus nerve agents like sarin (B92409) or VX.

This compound serves to connect two separate pyridine (B92270) aldoxime units, creating a bis-pyridinium structure. Prominent examples of antidotes synthesized using this approach include obidoxime (B3283493) and asoxime chloride (HI-6). wikipedia.org The synthesis involves a nucleophilic substitution reaction where the nitrogen atoms of two pyridine aldoxime molecules attack the electrophilic carbon atoms of this compound, displacing the chloride ions and forming a dimethylene ether bridge. This reaction creates the characteristic bis-quaternary pyridinium (B92312) structure of the final antidote.

Detailed research has outlined the specific conditions for these syntheses, as summarized in the table below.

Table 2: Synthesis of Nerve Agent Antidote Precursors using this compound

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

| Pyridine-2,4-dialdoxime | Bis(chloromethyl) ether | THF | 47 °C, 4 days | Intermediate salt for HLö-7 | 52% | wikipedia.org |

| Isoquinoline-5-carbaldehyde oxime | Bis(chloromethyl) ether | DMF | 73 °C, 48 hours | 2,2′-(oxybis(methylene))bis(5-((hydroxyimino)methyl)isoquinolin-2-ium) chloride | 45% |

Due to the potent carcinogenic nature of this compound, alternative, safer reagents such as bis(methanesulfonoxymethyl) ether have been developed for the production of these important antidotes.

Theoretical and Computational Chemistry Studies of Bis Dichloromethyl Ether

Quantum Chemical Investigations of Formation Thermodynamics and Kinetics

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to understand the fundamental aspects of BCME formation. These studies provide insights into the likelihood and energy requirements of reactions that produce the compound.

DFT is a computational method of choice for such investigations because it can provide a balance between accuracy and computational cost, making it suitable for calculating properties of molecular systems. dokumen.pubcc.ac.cn It is used to determine molecular structures, vibrational frequencies, and atomization energies, with some DFT methods showing excellent agreement with experimental results for the latter. researchgate.net

Table 4.1: Summary of DFT Investigation on Gas-Phase BCME Formation

| Parameter | Details | Source |

| Methodology | Density Functional Theory (DFT) | researchgate.net |

| Computational Level | B3LYP/6-311++G//B3LYP/6-311++G | researchgate.net |

| Reactants Modeled | Monomeric formaldehyde (B43269), hydrogen chloride, water | researchgate.net |

| Phase | Gas-phase / Vapor phase | researchgate.net |

| Key Finding | No evidence of spontaneous BCME formation in humid air under conditions studied. | researchgate.net |

Activation energy is a critical parameter derived from kinetic studies that quantifies the minimum energy required for a chemical reaction to occur. Computational methods are instrumental in calculating these energy barriers for proposed reaction mechanisms. For the formation of BCME from formaldehyde and HCl, theoretical calculations are essential to determine which, among various possible reaction pathways, is kinetically favorable. google.bi

While specific activation energy values for the gas-phase formation of BCME from formaldehyde and HCl are detailed in specialized research reports, the general findings from computational studies indicate that the reaction is not kinetically favored under ambient conditions. researchgate.netgoogle.bi The activation free energy for the decomposition of a related ether, t-butyl methyl ether, catalyzed by HCl in the gas phase has been calculated using DFT, yielding results in good agreement with experimental values, which validates the use of such methods for these reaction types. amelica.org For etherification reactions in general, apparent activation energies have been calculated; for example, the phase-transfer catalyzed etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl with phenol (B47542) yielded apparent activation energies of 23.7 kcal/mol and 31.5 kcal/mol for the first and second substitution steps, respectively. researchgate.net These studies showcase the capability of computational models to derive key kinetic parameters.

Molecular Simulation of Reactive Pathways

Molecular simulations, particularly using reactive force fields like ReaxFF, allow for the dynamic modeling of chemical reactions. These methods can simulate the breaking and forming of bonds, providing insights into complex reactive pathways over time. A ReaxFF reactive force field has been developed and parameterized for chlorinated organic compounds, including bis(chloromethyl) ether. researchgate.net This involved creating potential energy surface (PES) scans for BCME, which were used for parameter fitting against B3LYP/TZVP calculations. researchgate.net The development of such transferable, machine-learning-based potentials enables the accurate simulation of organic molecules and their reactions, opening avenues for studying the decomposition or reaction pathways of hazardous compounds like BCME in various environments. researchgate.net

Computational Modeling of Molecular Interactions with Biomacromolecules

Bis(dichloromethyl) ether is a potent, DNA-reactive carcinogen. nih.govnih.gov Computational modeling is a key tool for elucidating the mechanisms by which it exerts its genotoxic effects, specifically by modeling its interactions with DNA.

As a powerful alkylating agent, this compound is understood to operate through a genotoxic mechanism that involves the modification of DNA. nih.gov This process entails the formation of covalent adducts, where the chemical binds to different positions on the DNA bases. nih.govebi.ac.uk The chemical reactivity of BCME makes it prone to react with nucleophilic sites on biomolecules. Computational models help explain how the structure of BCME facilitates these reactions. The primary mechanism involves the electrophilic centers of BCME attacking the electron-rich regions of DNA bases. escholarship.org

In vitro studies have confirmed that BCME directly alkylates DNA, binding specifically to guanine (B1146940) and adenine (B156593) residues. inchem.org The formation of these DNA adducts is a key initiating event in chemical carcinogenesis. acs.org Theoretical models can simulate the docking of BCME to DNA and the subsequent covalent bond formation, clarifying the structural and energetic factors that drive this interaction. These models are crucial because genotoxicity tests in some bacterial systems can yield misleading results if the compound hydrolyzes before it can penetrate the cell. cdc.govgovinfo.gov

Among the various possible sites for DNA alkylation, certain positions are more critical for mutagenesis and carcinogenesis. For alkylating agents like BCME, the reaction considered most relevant to its carcinogenic activity is the alkylation at the O6 position of guanine. nih.govebi.ac.uk This modification is highly mutagenic because it disrupts the normal Watson-Crick base pairing. An O6-alkylguanine adduct can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to a GC→AT transition mutation. nih.govebi.ac.uk

Computational modeling can be used to investigate the reactivity of different sites on DNA bases and predict the most likely positions for alkylation. These models analyze factors such as electrostatic potential and the accessibility of different atoms within the DNA double helix. escholarship.org The N7 position of guanine is the most nucleophilic site and often the most frequent site of alkylation. escholarship.org However, it is the less frequent but more biologically significant alkylation at the O6 position of guanine that is strongly correlated with the mutagenic and carcinogenic outcomes of exposure to alkylating agents. nih.gov

Table 4.2: Key DNA Alkylation Sites and Their Significance

| Base | Alkylation Site | Significance | Source |

| Guanine | N7 | Most frequent site of alkylation due to high nucleophilicity. | escholarship.org |

| Guanine | O6 | Highly mutagenic; leads to GC→AT transitions. Considered a key lesion in carcinogenesis. | nih.govebi.ac.uk |

| Adenine | N3 | A reactive site for alkylation. | escholarship.org |

| Adenine | N1 | A site of alkylation. | nih.gov |

| Cytosine | N3 | A site of alkylation. | nih.gov |

Analytical Chemistry Methodologies for Bis Dichloromethyl Ether

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly gas chromatography (GC), serves as the foundational technique for the separation and analysis of bis(dichloromethyl) ether. The volatility of the compound makes it an ideal candidate for GC-based methods, which are often coupled with highly sensitive detectors to achieve the low detection limits required for environmental and occupational safety monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed method for the definitive identification and quantification of this compound. nih.govcanada.ca This technique combines the powerful separation capabilities of gas chromatography with the highly specific detection provided by mass spectrometry. For air analysis, samples can be collected by adsorbing the analyte onto a solid sorbent material like Porapak Q. nih.gov Subsequently, the compound is thermally desorbed or solvent-eluted and introduced into the GC-MS system. nih.gov The mass spectrometer provides positive identification based on the compound's unique mass spectrum, ensuring high specificity and sensitivity for trace-level analysis. datapdf.com Portable GC-MS systems have also been developed for the rapid detection of this compound in workplace air, allowing for on-site monitoring. bvsalud.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Sample Collection | Adsorption on Porapak Q solid sorbent tubes for air samples. | nih.gov |

| Separation Column | SPB-1 chromatographic column. | bvsalud.org |

| Detection | Mass Spectrometry. | bvsalud.org |

| Quantification | Based on the peak area of characteristic ions. | bvsalud.org |

| Application | Measurement of concentrations at the parts-per-billion (ppb) level in air. | nih.govdatapdf.com |

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique well-suited for detecting electrophilic compounds such as the halogenated this compound. canada.cascioninstruments.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current of electrons. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures electrons, causing a decrease in the current that is measured as a signal. scioninstruments.com

To enhance stability and detection, derivatization techniques are often used. A notable method involves reacting this compound with the sodium salt of 2,4,6-trichlorophenol (B30397) in a methanolic solution. osha.gov This reaction forms a stable derivative that can be extracted with hexane (B92381) and subsequently analyzed by GC-ECD. osha.gov This approach offers excellent sensitivity, with detection limits for the derivative reported in the low nanogram range per injection. osha.gov

Table 2: NIOSH-Adopted GC-ECD Method for this compound

| Parameter | Description | Source |

|---|---|---|

| Principle | Collection in a solution and reaction to form a stable derivative. | osha.gov |

| Derivatizing Agent | Methanolic solution of the sodium salt of 2,4,6-trichlorophenol. | osha.gov |

| Extraction Solvent | Hexane. | osha.gov |

| Detector | Electron Capture Detector (ECD). | osha.gov |

| Analytical Detection Limit | 0.05 ng per injection for the BCME derivative. | osha.gov |

Capillary Gas Chromatography Approaches

The use of capillary columns in gas chromatography offers superior resolution and separation efficiency compared to packed columns. For this compound analysis, a method has been described that utilizes a glass capillary column. kisti.re.kr In this approach, the analyte is first enriched on a Tenax-GC trap and then converted into a more stable and detectable derivative, bis-(p-phenylphenoxymethyl) ether. kisti.re.kr The analysis is then carried out using a solid sample injector, the glass capillary column for separation, and a flame ionization detector (FID) for detection. kisti.re.kr This methodology allows for the determination of this compound concentrations down to 0.1 parts-per-billion (ppb). kisti.re.kr

Differential Ion Mobility Spectrometry with Micromachined Gas Chromatography

A more recent and rapid screening technique involves the combination of a micromachined gas chromatograph (µGC) with a differential ion mobility spectrometer (DMS). rsc.orgrsc.org This portable system allows for the direct analysis of this compound in ambient air without the need for pre-concentration or derivatization steps. rsc.orgrsc.org The µGC provides an initial separation, which enhances the selectivity of the analysis. rsc.org The DMS operates at atmospheric pressure and separates ions based on their mobility in a high-frequency asymmetric electric field. rsc.orgnih.gov This method is characterized by its speed, with a complete analysis taking less than 240 seconds, and its high sample throughput. rsc.orgrsc.org

Table 3: Performance of µGC-DMS for this compound Screening

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | Differential Ion Mobility Spectrometry with temperature-programmable micromachined Gas Chromatography. | rsc.org |

| Ionization Source | 185 MBq (5 mC) 63Ni radioactive source. | rsc.org |

| Analysis Time | Less than 240 seconds. | rsc.orgrsc.org |

| Detection Limit | 2 µL L⁻¹ (2 ppm). | rsc.orgrsc.org |

| Linear Range | 5 µL L⁻¹ to 500 µL L⁻¹. | rsc.orgrsc.org |

| Relative Precision | Less than 5% RSD (n=10). | rsc.orgrsc.org |

High-Resolution Spectrometric Approaches

High-resolution mass spectrometry provides an additional layer of specificity and accuracy for the analysis of this compound, particularly when trace-level detection is paramount.

High Resolution Mass Spectrometry for Trace Analysis

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. nih.gov This capability is invaluable for distinguishing this compound from other co-eluting or isobaric interfering compounds in complex matrices like air. nih.govnih.gov When coupled with gas chromatography, GC-HRMS is a powerful tool for the detection and estimation of this compound at very low concentrations. nih.gov Studies have demonstrated that this technique can successfully measure the compound at the 0.1 ppb level in air samples containing other organic compounds. nih.gov This makes it a critical method for ensuring accurate environmental monitoring and risk assessment. nih.govacs.org

Gas Chromatography-Tandem Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the quantification of bis(chloromethyl) ether (BCME). canada.canih.govdatapdf.com For enhanced selectivity and sensitivity, particularly in complex environmental samples, gas chromatography-tandem mass spectrometry (GC-MS/MS) has been utilized for the determination of atmospheric BCME. acs.org This method provides a high degree of certainty in identification and quantification, which is crucial given the carcinogenic nature of the compound and the need for detection at trace levels. datapdf.com The specificity of GC-MS is a significant advantage for analyzing BCME, helping to ensure accurate measurement in workplace and environmental air. datapdf.com

Sampling and Preconcentration Strategies for Environmental Media

Due to the volatility of bis(chloromethyl) ether, preconcentration from air samples is necessary to achieve the low detection limits required for environmental and occupational monitoring. tandfonline.comwiley-vch.de A widely used method involves active sampling where air is drawn through sorbent tubes packed with a porous polymer like Tenax. tandfonline.comnih.gov Tenax TA is a common choice due to its high breakthrough volumes for a range of volatile organic compounds (VOCs) and its good thermal stability. mpg.de

One validated approach for trace-level determination of BCME in air employs a preconcentration step on a Tenax adsorption tube. tandfonline.com This technique allows for the efficient trapping of BCME from a large volume of air, thereby increasing the concentration of the analyte to detectable levels. wiley-vch.de Studies have shown that the breakthrough volume for BCME on Tenax is substantial, and the adsorption is independent of the sample's relative humidity. tandfonline.com Other adsorbents like Chromosorb 101 and Porapak Q have also been used for concentrating BCME from the air before instrumental analysis. taylorfrancis.comnih.gov

Table 1: Air Sampling Adsorbents for Bis(chloromethyl) ether Analysis

| Adsorbent Material | Key Features | Reference |

|---|---|---|

| Tenax | High breakthrough volume; independent of humidity; common for VOCs. | tandfonline.commpg.de |

| Chromosorb 101 | Used for concentrating BCME from air prior to GC analysis. | taylorfrancis.com |

| Porapak Q | Effective for adsorbing BCME for subsequent GC-MS analysis. | nih.gov |

Following preconcentration on a solid sorbent, the trapped BCME must be desorbed for analysis. This can be achieved through thermal desorption or solvent desorption. taylorfrancis.comosha.gov Solvent desorption involves eluting the analyte from the sorbent using a suitable solvent. One method utilizes dimethylformamide (DMF) to desorb BCME from a Tenax tube. tandfonline.com The desorption efficiency of BCME with DMF has been calculated to be high, around 97±8%. tandfonline.com

To improve analytical stability and detection sensitivity, especially for gas chromatography with electron capture detection (GC-ECD), derivatization is often employed. datapdf.comtandfonline.com BCME in the solvent eluate is reacted with a reagent to form a more stable and detectable derivative. For example, BCME can be derivatized with sodium pentafluorophenolate. tandfonline.com This reaction's yield can be optimized by adjusting the temperature. tandfonline.com Another established method involves derivatization with sodium trichlorophenolate in a methanolic solution, which stabilizes the compound for GC analysis. datapdf.com

Table 2: Example Derivatization Method for Bis(chloromethyl) ether

| Step | Description | Details | Reference |

|---|---|---|---|

| Adsorption | Air sample passed through Tenax tube. | 30-liter air sample. | tandfonline.com |

| Desorption | BCME eluted from Tenax with a solvent. | Desorbed with 5.0 ml of DMF. | tandfonline.com |

| Derivatization | Eluate reacted with a derivatizing agent. | Reaction with sodium pentafluorophenolate. | tandfonline.com |

| Analysis | Derivative analyzed by capillary GC-ECD. | Achievable detection limit of 3 ppt (B1677978) (v/v). | tandfonline.com |

Challenges in Analytical Determination in Aqueous Matrices

The direct analysis of bis(chloromethyl) ether in water presents significant challenges due to its extreme instability in aqueous environments. canada.caoregon.gov BCME undergoes rapid hydrolysis, breaking down into formaldehyde (B43269) and hydrochloric acid. canada.cacdc.govcdc.gov The hydrolysis half-life in water at 20°C is approximately 38 seconds. oregon.govcdc.gov This rapid degradation means that by the time a water sample is collected and transported to a laboratory for analysis, the parent compound is unlikely to be present in measurable quantities. oregon.gov Consequently, there are no standard U.S. Environmental Protection Agency (EPA) methods for measuring BCME in water. oregon.gov While BCME has been reported in groundwater at a waste site, such findings are met with skepticism due to its rapid hydrolysis. oregon.govcdc.gov

Given the difficulty of directly measuring BCME in water, an alternative approach would be to analyze for its degradation products: formaldehyde and hydrochloric acid (or chloride ions). canada.caoregon.gov However, this strategy is generally considered not to be feasible for assessing exposure to BCME. oregon.gov Both formaldehyde and chloride are ubiquitous compounds with significant natural and anthropogenic sources, and they are also present in biological systems. oregon.gov According to the Agency for Toxic Substances and Disease Registry (ATSDR), any change in the levels of these breakdown products resulting from BCME degradation would likely fall well within normal biological variability, making it impossible to correlate their presence with exposure to the original compound. oregon.gov

Environmental Chemistry and Transformation Pathways of Bis Dichloromethyl Ether

Abiotic Degradation Mechanisms

The environmental fate of bis(dichloromethyl) ether is largely dictated by abiotic processes due to its high reactivity, particularly with water. These degradation mechanisms limit its persistence and potential for transport between environmental compartments.

This compound undergoes rapid hydrolysis in aqueous environments. einsteinmed.educdc.govnih.govcdc.gov The reaction yields formaldehyde (B43269) and hydrochloric acid as its primary degradation products. nih.govnih.govcanada.ca This process is a significant pathway for its removal from aquatic systems and moist soils. einsteinmed.educdc.gov

The kinetics of this hydrolysis have been shown to be extremely fast. At 20°C, the half-life of this compound in water has been reported to be approximately 38 seconds. cdc.govcanada.ca Other studies report a half-life in pure water ranging from 10 to 38 seconds. nih.gov Research into the reaction mechanism indicates that the pathway is influenced by pH; it is thought to be SN1 in character in basic solutions and shifts to a more SN2-like mechanism in acidic solutions. acs.org The rapid rate of hydrolysis precludes significant oxidative degradation from occurring in aquatic systems. canada.ca

Table 1: Hydrolysis Half-Life of this compound

| Medium | Temperature (°C) | Half-Life |

|---|---|---|

| Water | 20 | ~38 seconds |

| Pure Water | Not Specified | 10-38 seconds |

Direct photolysis is not considered a significant degradation pathway for this compound. nih.gov The compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the troposphere. nih.gov Therefore, direct breakdown by sunlight is not expected to occur. nih.gov Instead, its degradation in the gaseous phase is dominated by reactions with other atmospheric chemical species. cdc.gov The decomposition products in the air are reported to include formaldehyde, hydrogen chloride, and chloromethylformate. canada.ca

Atmospheric Chemistry and Reactivity

Once volatilized into the atmosphere, this compound is subject to chemical reactions that determine its persistence and distribution.

The primary degradation process for this compound in the atmosphere is believed to be its reaction with photochemically-produced hydroxyl radicals (•OH). cdc.govcdc.gov The rate constant for this vapor-phase reaction has been estimated to be 7.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant, the atmospheric half-life is calculated to be approximately 22 days, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov Another estimate suggests a much shorter atmospheric half-life of 1.36 hours due to this reaction. cdc.gov

The persistence of this compound in the vapor phase is limited by the degradation reactions mentioned above. While the reaction with hydroxyl radicals is the main atmospheric sink, hydrolysis can also occur with atmospheric moisture. The hydrolysis half-life in humid air was found to be greater than 25 hours in one study, while another report indicated it was stable in air with 70% relative humidity for at least 18 hours. nih.gov These results suggest that the hydrolysis reaction in the gas phase is surface-catalyzed and may not be representative of its true half-life in the open atmosphere. nih.gov Due to its relatively short half-life in both air and water, significant transport or partitioning between environmental media is considered unlikely. cdc.govcdc.gov

Formation in Anthropogenic Environmental Systems

This compound is not known to occur naturally. einsteinmed.educdc.gov Its presence in the environment is linked to anthropogenic activities. It can be formed as an impurity or byproduct during the production of other chemicals, notably chloromethyl methyl ether. cdc.govnih.govcdc.gov

Furthermore, this compound can form spontaneously in both gaseous and liquid phases from its precursors: formaldehyde and hydrogen chloride. nih.gov This reaction is favored under conditions of very low pH or low water content. nih.gov For instance, in an occupational setting, it has been calculated that if formaldehyde and hydrogen chloride are present at their threshold limit values (1 ppm and 5 ppm, respectively), a this compound concentration of 0.02 ppb could be formed. cdc.gov

By-product Occurrence in Industrial Effluents

This compound is not known to occur naturally in the environment. einsteinmed.edunih.govcdc.gov Its presence is primarily linked to its formation as an unintentional by-product in specific industrial chemical processes. einsteinmed.educdc.gov The compound can be generated as an impurity during the manufacturing of other chemicals, notably chloromethyl methyl ether. nih.govwikipedia.org

The formation of this compound can occur in environments where formaldehyde and hydrogen chloride are present together, particularly under acidic conditions. wikipedia.orgtandfonline.comcanada.ca This reaction can happen in both liquid and gaseous phases. nih.govtandfonline.com For instance, research has shown that in a typical chloromethylating medium containing formaldehyde, hydrochloric acid, and zinc chloride, this compound can form rapidly at room temperature, reaching concentrations of several hundred parts per million. tandfonline.comtandfonline.com

While its potential to form as a by-product in industrial settings is established, specific data on its measured concentrations in industrial effluents are not widely available in the reviewed literature. canada.ca Regulatory reporting, such as the U.S. Toxics Release Inventory (TRI), indicated no reported releases of this compound to surface water in 2016. cdc.gov The primary route of release from industrial facilities is to the atmosphere rather than through liquid effluents. cdc.gov

Environmental Persistence and Partitioning Behavior

The environmental persistence of this compound is exceptionally low due to its high reactivity, particularly its susceptibility to rapid hydrolysis. einsteinmed.educdc.gov Consequently, it does not remain in the environment for extended periods. einsteinmed.educdc.gov Its partitioning behavior is dictated by rapid transformation in air, water, and soil, which significantly limits its transport between these environmental compartments. cdc.govcdc.gov Due to its rapid degradation, it is not expected to bioaccumulate in the food chain. einsteinmed.educdc.gov

Modeling of Environmental Fate in Air, Water, and Soil

Modeling of the environmental fate of this compound is based on its physical and chemical properties, which point towards rapid degradation across all environmental media.

Air: In the atmosphere, this compound is subject to two primary degradation processes: reaction with photochemically-generated hydroxyl radicals and hydrolysis. cdc.govcdc.gov The reaction with hydroxyl radicals is considered the main degradation pathway, with an estimated atmospheric half-life of approximately 1.36 hours. cdc.govcdc.gov Vapor-phase hydrolysis is a slower process, with an estimated half-life of 25 hours in moist air (80% relative humidity at 25°C). cdc.govcdc.gov The degradation products in the atmosphere are believed to include chloromethyl formate, formaldehyde, and hydrochloric acid. canada.cacdc.govcdc.gov Given its short atmospheric lifetime, long-range transport is considered unlikely. publications.gc.ca

Water: this compound is highly unstable in aqueous environments, undergoing rapid hydrolysis. einsteinmed.educanada.cacdc.gov The hydrolysis half-life in water at 20°C has been reported to be as short as 38 seconds. canada.cacdc.gov This rapid breakdown is the dominant fate process in water, precluding significant degradation by other means such as oxidation. canada.ca The products of its hydrolysis in water are formaldehyde and hydrochloric acid. einsteinmed.edunih.govcanada.cacdc.gov Due to this rapid hydrolysis, volatilization from surface water is not considered a significant fate process. canada.ca

Soil: Limited specific data exists on the fate of this compound in soil. cdc.gov However, it is widely expected that the compound would hydrolyze rapidly upon contact with soil moisture, similar to its behavior in water. einsteinmed.educdc.govcdc.gov Therefore, it is not expected to persist for significant periods in soil. cdc.govcdc.gov Its potential for adsorption to soil particles is considered minimal; a calculated log organic carbon partition coefficient (log Koc) of 1.2 suggests it has a low tendency to bind to soil organic matter. canada.capublications.gc.ca However, its rapid hydrolysis would likely occur before significant leaching or transport through the soil column could take place. publications.gc.ca

Interactive Data Table: Environmental Fate of this compound

| Environmental Compartment | Dominant Fate Process | Estimated Half-Life | Degradation Products | Partitioning Potential |

| Air | Reaction with Hydroxyl Radicals | ~1.36 hours cdc.govcdc.gov | Chloromethyl formate, Formaldehyde, Hydrochloric acid canada.cacdc.govcdc.gov | Low persistence limits partitioning |

| Air | Vapor-phase Hydrolysis | ~25 hours cdc.govcdc.gov | Formaldehyde, Hydrochloric acid | Low persistence limits partitioning |

| Water | Hydrolysis | ~38 seconds canada.cacdc.gov | Formaldehyde, Hydrochloric acid einsteinmed.edunih.govcanada.cacdc.gov | Rapid degradation prevents significant partitioning |

| Soil | Hydrolysis | Rapid (exact value not specified) einsteinmed.educdc.govcdc.gov | Formaldehyde, Hydrochloric acid | Minimal adsorption (Log Koc = 1.2) canada.capublications.gc.ca |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.